5-Chloro-1-(4-chlorophenyl)-1-oxopentane
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Overview
Description
5-Chloro-1-(4-chlorophenyl)-1-oxopentane is an organic compound characterized by the presence of a chlorinated phenyl group and a chlorinated pentanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane typically involves the chlorination of 1-(4-chlorophenyl)-1-pentanone. This can be achieved through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-(4-chlorophenyl)-1-oxopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorinated positions can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-(4-chlorophenyl)-1-oxopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a model compound in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1-(4-chlorophenyl)-1-oxopentane involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenyl group and the ketone functionality play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-1-pentanone: Lacks the additional chlorine atom, leading to different reactivity and applications.
5-Chloro-1-phenyl-1-oxopentane: Similar structure but without the chlorinated phenyl group.
4-Chloro-1-(4-chlorophenyl)-1-oxobutane: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
5-Chloro-1-(4-chlorophenyl)-1-oxopentane is unique due to the presence of both a chlorinated phenyl group and a chlorinated pentanone structure
Properties
IUPAC Name |
5-chloro-1-(4-chlorophenyl)pentan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O/c12-8-2-1-3-11(14)9-4-6-10(13)7-5-9/h4-7H,1-3,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHZTGANJADNQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558215 |
Source
|
Record name | 5-Chloro-1-(4-chlorophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945-97-1 |
Source
|
Record name | 5-Chloro-1-(4-chlorophenyl)pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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